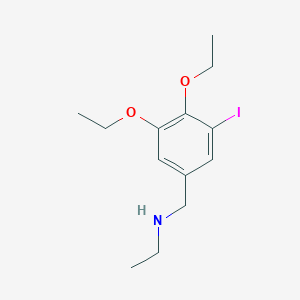![molecular formula C22H27ClN2O3 B283414 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide](/img/structure/B283414.png)
2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment.
作用機序
2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide inhibits the HAT activity of PCAF by binding to the active site of the enzyme. This prevents the acetylation of histones and other proteins that are involved in cancer cell growth and proliferation. Inhibition of PCAF activity leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide has been shown to have significant biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis by inhibiting the HAT activity of PCAF. Additionally, 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis.
実験室実験の利点と制限
One advantage of using 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide in lab experiments is its specificity for PCAF. This allows for targeted inhibition of the enzyme without affecting other HATs. Additionally, 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation is that 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide may not be effective in all cancer types, as some cancer cells may have alternative pathways for histone acetylation.
将来の方向性
There are several future directions for the study of 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide. One area of research is the development of more potent and selective inhibitors of PCAF. Additionally, 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide could be used in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Further studies could also investigate the role of PCAF in other diseases, such as neurodegenerative disorders, and the potential therapeutic applications of PCAF inhibitors in these conditions.
Conclusion
In conclusion, 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide is a small molecule inhibitor that targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It has potential therapeutic applications in cancer treatment and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide and other PCAF inhibitors in cancer treatment and other disease states.
合成法
2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with 2-methoxyphenol, followed by the reaction of the resulting product with cyclohexyl isocyanate and acetic anhydride. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
科学的研究の応用
2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide works by inhibiting the HAT activity of p300/CBP-associated factor (PCAF), which is involved in the acetylation of histones and other proteins that play a role in cancer cell growth and proliferation.
特性
分子式 |
C22H27ClN2O3 |
|---|---|
分子量 |
402.9 g/mol |
IUPAC名 |
2-[4-[(4-chloroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide |
InChI |
InChI=1S/C22H27ClN2O3/c1-27-21-13-16(14-24-18-10-8-17(23)9-11-18)7-12-20(21)28-15-22(26)25-19-5-3-2-4-6-19/h7-13,19,24H,2-6,14-15H2,1H3,(H,25,26) |
InChIキー |
QYDXEFQEKULOLG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)Cl)OCC(=O)NC3CCCCC3 |
正規SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)Cl)OCC(=O)NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B283331.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B283333.png)
![4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B283334.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B283337.png)
![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B283338.png)
![N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide](/img/structure/B283339.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283341.png)
![2-(2,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283342.png)
![N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283346.png)
![2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283347.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine](/img/structure/B283349.png)

![N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine](/img/structure/B283356.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B283357.png)